o-Isopropylphenyl Phenyl Phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

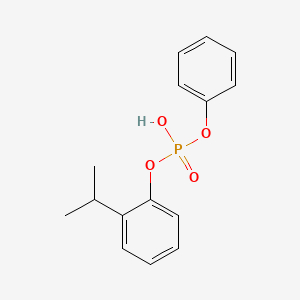

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17O4P |

|---|---|

Molecular Weight |

292.27 g/mol |

IUPAC Name |

phenyl (2-propan-2-ylphenyl) hydrogen phosphate |

InChI |

InChI=1S/C15H17O4P/c1-12(2)14-10-6-7-11-15(14)19-20(16,17)18-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,16,17) |

InChI Key |

LPLPPIFARDQDDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Research Context and Overview of O Isopropylphenyl Phenyl Phosphate

Significance within Organophosphate Ester Research

Isopropylated phenyl phosphates are significant within the field of organophosphate ester research primarily due to their widespread use as flame retardants and plasticizers. atamanchemicals.comservice.gov.uk They serve a dual purpose in many materials, concurrently enhancing fire resistance and improving flexibility and durability. atamanchemicals.com The commercial products are typically complex mixtures of different isopropyl-substituted isomers, which are added to a wide array of consumer and industrial goods. atamanchemicals.comresearchgate.netpublisso.de

The significance of these compounds, including the o-isopropylphenyl isomer, stems from their detection in various environmental matrices and human tissues. atamanchemicals.com Studies have identified IPPs in indoor air, house dust, soil, water, and human samples such as blood and breast milk, prompting extensive research into their environmental fate and potential health implications. atamanchemicals.com Research has focused on understanding their potential for neurodevelopmental toxicity, reproductive and developmental effects, and endocrine disruption. researchgate.netnih.govnih.govoup.com As OPEs are increasingly used as replacements for some brominated flame retardants, their toxicological profiles are under intense scrutiny, particularly concerning exposure in vulnerable populations like children. nih.govoup.com

Interactive Table: Applications of Isopropylated Phenyl Phosphates Click on the headers to sort the data.

| Application Area | Specific Uses | Primary Function |

| Plastics & Polymers | Polyvinyl chloride (PVC), Polyurethanes | Flame Retardant, Plasticizer |

| Electronics | Housings, Circuit Boards | Flame Retardant |

| Building & Construction | Paints, Adhesives, Textile Coatings | Flame Retardant, Additive |

| Transportation | Lubricants, Hydraulic Fluids | Additive, Base Fluid |

| Furnishings | Polyurethane Foams | Flame Retardant |

Historical Development of Research Perspectives

The historical trajectory of research on isopropylated phenyl phosphates reflects a classic evolution from industrial utility to environmental and health assessment. Initially, these compounds were valued for their efficacy as flame retardants and plasticizing agents in a multitude of industrial applications. atamanchemicals.comchinalookchem.com The primary focus was on their performance and physical-chemical properties that benefited manufacturing processes.

A significant shift in research perspective occurred with the advancement of analytical techniques capable of detecting trace amounts of chemical compounds in the environment. nih.gov The discovery of IPPs in environmental samples and human tissues marked a turning point, initiating a new wave of scientific inquiry. atamanchemicals.com This led to a re-evaluation of the compounds based on their potential for persistence, bioaccumulation, and toxicity (PBT). reginfo.govresearchgate.net

This evolving perspective is mirrored in regulatory actions. The U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), identified "Phenol, isopropylated, phosphate (B84403) (3:1)"—a common commercial IPP mixture—for expedited action as a PBT chemical. reginfo.govregulations.gov Furthermore, the U.S. Consumer Product Safety Commission (CPSC) nominated IPPs for toxicological evaluation due to concerns about potential exposure routes in children, such as hand-to-mouth contact with treated products. oup.com This progression demonstrates a clear historical shift from viewing o-Isopropylphenyl Phenyl Phosphate and its related isomers as purely industrial chemicals to compounds of significant public health and environmental interest.

Isomeric Considerations and Structural Nuances in Academic Inquiry

A critical aspect of research into this compound is the immense structural complexity of the commercial products in which it is found. Commercially available IPP mixtures are not single chemical substances but are composed of numerous isomers and related compounds. atamanchemicals.comresearchgate.netpublisso.de This complexity presents a significant challenge for both analytical chemistry and toxicology.

The mixtures vary in two primary ways:

Degree of Isopropylation: The mixtures contain a combination of non-isopropylated triphenyl phosphate (TPP) alongside mono-, di-, and tris-isopropylated phenyl phosphates. nih.govuzh.ch For example, one analysis of a commercial IPP mixture found it to be composed of 21.5% TPP, 36.9% mono-IPP, 21.9% bis-IPP, and 8.5% tris-IPP. nih.gov

Positional Isomerism: The isopropyl groups can be attached to the phenyl ring at different positions: ortho- (o-), meta- (m-), or para- (p-). publisso.de

Therefore, the specific compound this compound, more precisely named o-isopropylphenyl diphenyl phosphate in scientific literature, is just one of many components in these technical mixtures. nih.govnih.gov This structural variability is a crucial consideration in academic inquiry, as toxicological studies conducted on the entire mixture may not elucidate the specific biological activity of an individual isomer. nih.govnih.gov Recognizing this, recent research efforts have focused on synthesizing, isolating, and characterizing these individual isomers to allow for more precise and targeted toxicological assessments and to improve the accuracy of environmental monitoring. nih.gov This has also led to a push for more standardized nomenclature to avoid confusion in the literature. nih.gov

Interactive Table: Common Isomers in Isopropylated Phenyl Phosphate Mixtures Click on the headers to sort the data.

| Acronym (PRAB) | Full Chemical Name | Degree of Isopropylation |

| 2IPPDPP | 2-Isopropylphenyl Diphenyl Phosphate | Mono-isopropylated |

| 3IPPDPP | 3-Isopropylphenyl Diphenyl Phosphate | Mono-isopropylated |

| 4IPPDPP | 4-Isopropylphenyl Diphenyl Phosphate | Mono-isopropylated |

| B2IPPPP | Bis(2-isopropylphenyl) Phenyl Phosphate | Di-isopropylated |

| B3IPPPP | Bis(3-isopropylphenyl) Phenyl Phosphate | Di-isopropylated |

| B4IPPPP | Bis(4-isopropylphenyl) Phenyl Phosphate | Di-isopropylated |

| T3IPPP | Tris(3-isopropylphenyl) Phosphate | Tri-isopropylated |

| T4IPPP | Tris(4-isopropylphenyl) Phosphate | Tri-isopropylated |

| Data sourced from scientific literature focused on isomer characterization. nih.gov |

Synthetic Methodologies and Pathway Elucidation

Established Synthetic Routes to o-Isopropylphenyl Phenyl Phosphate (B84403)

The primary and most well-documented method for synthesizing aryl phosphates, including o-Isopropylphenyl Phenyl Phosphate, is through the reaction of phenols with a phosphorus-containing reagent, most commonly phosphorus oxychloride. atamanchemicals.compublisso.de This approach can be finely tuned to produce specific isomers.

Two-Step Esterification Processes

A common and controlled industrial method for producing asymmetrically substituted triaryl phosphates is a sequential, two-step esterification process. This allows for the precise introduction of different aryl groups onto the central phosphate moiety.

The initial step in the synthesis involves the reaction of 2-isopropylphenol (B134262) with phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net In this phosphorylation reaction, one of the chlorine atoms on the phosphorus oxychloride molecule is displaced by a 2-isopropylphenoxide group. This reaction is a nucleophilic substitution where the hydroxyl group of the phenol (B47542) attacks the electrophilic phosphorus atom.

The reaction proceeds via the formation of an intermediate product, o-isopropylphenyl phosphoryl dichloride (C₉H₁₁Cl₂O₂P). This process also generates hydrogen chloride (HCl) as a byproduct, which is typically removed from the reaction mixture to drive the equilibrium towards the product. wikipedia.orgchinalookchem.com The reaction can be performed in the presence of an HCl acceptor or under vacuum to facilitate HCl removal. wikipedia.orgchinalookchem.com

Table 1: Reactants and Products in the Initial Phosphorylation Step

| Reactant | Chemical Formula | Role |

|---|---|---|

| 2-Isopropylphenol | C₉H₁₂O | Aryl Source |

| Phosphorus Oxychloride | POCl₃ | Phosphorus Source |

| Product | Chemical Formula | Description |

| o-Isopropylphenyl Phosphoryl Dichloride | C₉H₁₁Cl₂O₂P | Intermediate Product |

The second step of the synthesis involves the reaction of the intermediate, o-isopropylphenyl phosphoryl dichloride, with phenol. In this step, the remaining two chlorine atoms on the intermediate are substituted by phenoxy groups. This reaction completes the formation of the triaryl phosphate ester.

Alternatively, a mixture containing the desired ratio of 2-isopropylphenol and phenol can be reacted directly with phosphorus oxychloride. google.com The reaction conditions, such as temperature and stoichiometry, are carefully controlled to influence the statistical distribution of the resulting phosphate esters. chinalookchem.com A process for preparing monoisopropylphenyl/phenyl phosphate mixtures involves first alkylating phenol with propylene (B89431), distilling the product to achieve a specific ratio of reacted propylene to phenol, and then phosphorylating this mixture with POCl₃. google.com

Alternative Synthetic Approaches

Beyond the conventional two-step esterification, other methods for synthesizing triaryl phosphates exist. One such method is transesterification. This process would involve reacting a different triaryl phosphate, such as triphenyl phosphate (TPP), with 2-isopropylphenol. epo.org The reaction is typically conducted at elevated temperatures and may require a catalyst, such as a sodium salt, to proceed efficiently. epo.org

A more novel and environmentally conscious approach involves the direct synthesis from white phosphorus (P₄). researchgate.net This method avoids the use of chlorine-based reagents like POCl₃. The reaction uses white phosphorus and phenols under aerobic conditions, catalyzed by iron compounds and iodine, to produce triaryl phosphates with high selectivity. researchgate.net

Catalysis in this compound Synthesis

Catalysts are often employed in the synthesis of triaryl phosphates to enhance the reaction rate and improve efficiency, although the reaction can proceed without a catalyst at higher temperatures. google.comgoogle.com

Acid Catalysis Mechanisms

Lewis acids are the most common type of catalyst used in the phosphorylation of phenols with phosphorus oxychloride. epo.orggoogleapis.com

Mechanism of Action: The catalytic activity of a Lewis acid, such as magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃), stems from its ability to act as an electron pair acceptor. google.comepo.org The mechanism proceeds as follows:

Activation of Phosphorus Oxychloride: The Lewis acid coordinates with the lone pair of electrons on the oxygen atom of the P=O double bond in phosphorus oxychloride.

Increased Electrophilicity: This coordination withdraws electron density from the phosphorus atom, making it significantly more electrophilic.

Nucleophilic Attack: The more electrophilic phosphorus atom is now more susceptible to nucleophilic attack by the hydroxyl group of the 2-isopropylphenol or phenol.

Catalyst Regeneration: After the substitution reaction and elimination of HCl, the catalyst is regenerated and can participate in further reaction cycles.

Table 2: Common Catalysts in Triaryl Phosphate Synthesis

| Catalyst | Catalyst Type | Typical Application | Reference |

|---|---|---|---|

| Magnesium Chloride (MgCl₂) | Lewis Acid | Phosphorylation of phenols/alkylphenols | google.comepo.org |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Phosphorylation of phenols/alkylphenols | google.com |

| p-Toluene Sulfonic Acid | Brønsted Acid | Alkylation of phenol with propylene | google.com |

Reaction Mechanism Analysis in Synthetic Pathways

The synthesis of this compound is fundamentally based on esterification, a well-understood class of organic reactions.

Mechanistic Insights into Esterification Reactions

The mechanism can be described as follows:

Nucleophilic Attack: The hydroxyl group of the phenol (or isopropylphenol) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride.

Leaving Group Departure: A chloride ion is expelled as a leaving group.

Deprotonation: The resulting intermediate is deprotonated, typically by a base or by another phenol molecule, to yield the phosphate ester and hydrogen chloride (HCl).

This process is repeated to replace all three chlorine atoms on the POCl₃ molecule. The reaction must be carried out under conditions that drive the reaction to completion and effectively remove the HCl byproduct, often by using a vacuum. chinalookchem.com This prevents the reverse reaction and potential side reactions. The esterification can also be catalyzed by phase-transfer catalysts, which facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic solvent containing the phenol and acyl halide). researchgate.net While not explicitly detailed for this specific synthesis, such catalysis involves the transfer of the deprotonated phenoxide from the aqueous phase to the organic phase to react with the phosphorus center. researchgate.net The study of phospho group transfers shows that the potential energy surfaces and reaction mechanisms can be significantly influenced by the solvent system. frontiersin.org

Stereochemical Aspects in Product Formation

The synthesis of this compound, as commonly practiced, does not typically involve the formation of chiral centers. The starting materials, o-isopropylphenol and phenylphosphonic dichloride (or phenol and POCl₃), are themselves achiral. The final product molecule, this compound, does not possess a stereocenter. nih.gov Similarly, related commercial products like tris(p-isopropylphenyl) phosphate are achiral. Therefore, stereochemical considerations are generally not a primary concern in the standard synthetic pathway, and the product is obtained as a single, achiral compound.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the application of this compound. Purification typically involves removing unreacted starting materials, catalysts, and by-products from the crude reaction mixture.

Chromatographic Purification Strategies

Gas chromatography (GC) is a primary analytical technique for determining the purity of and identifying residues of various aryl phosphates. epa.govnih.gov This indicates that chromatographic principles are effective for separating these compounds.

Gas-Liquid Chromatography (GLC): GLC with phosphorus-selective detectors, such as the flame photometric detector (FPD), is widely used for the analysis of aryl phosphates. epa.gov For preparative separation, while less common than distillation for bulk materials, scaled-up chromatographic systems could be employed for very high purity requirements.

Solid-Phase Extraction (SPE): SPE is used as a purification or "clean-up" step in analytical methods for aryl phosphates. researchgate.net For example, after extraction from a sample matrix, the extract can be passed through a solid-phase cartridge to remove interfering substances before GC analysis. This technique could be adapted for small-scale preparative purification.

The table below summarizes typical GC conditions used for the analysis of related aryl phosphates, which informs potential preparative chromatographic strategies.

| Parameter | Value/Type | Source |

| Column | Pyrex U-shaped (1.27 cm x 1.82 m) packed with 3% OV-101 on 80-100 mesh Chromasorb WHP | epa.gov |

| Detector | Flame Photometric Detector (FPD) with 526 nm filter (P-mode) | epa.gov |

| Injector Temp. | 225 °C | epa.gov |

| Detector Temp. | 200 °C | epa.gov |

| Column Temp. | 215 °C | epa.gov |

| Carrier Gas | Nitrogen | epa.gov |

Distillation and Crystallization Methods

Distillation: This is the most common industrial method for purifying aryl phosphates. google.comgoogle.com

Fractional Distillation: Unreacted phenol and lower-boiling isopropylphenols are readily separated from the higher-boiling phosphate ester product by fractional distillation under reduced pressure. google.com One patented process specifically involves distilling the initial alkylation product to remove unreacted phenol and enrich the monoisopropylphenol content before phosphorylation. google.com

Reduced-Pressure Distillation: After the esterification reaction, the crude ester is pumped into a distillation pot and purified via heating under reduced pressure. A final product can be taken as the distillate at temperatures around 270 °C. google.com

Crystallization: This method is less frequently mentioned, as many isopropylphenyl phosphates are viscous liquids at room temperature. chinalookchem.comnih.gov However, if the product or impurities are solids, crystallization could be a viable purification step. For example, impurities can sometimes be removed by recrystallizing the product from a suitable solvent. wikipedia.org

Washing: The crude product may also undergo a series of washing steps to remove acidic impurities and catalysts. A typical sequence can include washing with a dilute acid solution (e.g., 1% oxalic acid), followed by a dilute base wash (e.g., 1% NaOH), and finally one or more water washes to neutralize the product and remove salts. epo.org

Chemical Reactivity and Transformation Mechanisms

Types of Chemical Reactions of o-Isopropylphenyl Phenyl Phosphate (B84403)

The compound undergoes several fundamental types of chemical reactions, driven by various reagents and conditions. Organophosphates like o-Isopropylphenyl Phenyl Phosphate are known to be susceptible to reactions that can cleave the ester bonds or modify the aromatic rings. nih.gov

Partial oxidation of organophosphate esters can lead to the release of toxic phosphorus oxides. nih.gov Under controlled conditions with common oxidizing agents, the reaction can yield more defined derivatives. For related compounds such as bis(2-isopropylphenyl) phenyl phosphate, oxidation can result in the formation of phosphoric acid derivatives. The isopropyl group itself can also be a site for oxidation, potentially yielding alcohol or ketone derivatives under specific conditions, although this pathway is less commonly documented in the context of the phosphate ester's primary reactivity.

In the presence of strong reducing agents, such as metal hydrides, organophosphates are susceptible to reactions that can form highly toxic and flammable phosphine (B1218219) gas. nih.gov The reduction of related phosphate esters can also lead to the cleavage of the ester bonds, resulting in the formation of the corresponding phenolic compounds. For this compound, this would yield phenol (B47542) and o-isopropylphenol.

The phenyl groups attached to the phosphate ester are susceptible to electrophilic substitution reactions. Common reagents like bromine or chlorine, typically in the presence of an acid catalyst, can introduce halogen atoms onto the aromatic rings. The directing effects of the phosphate ester group and the isopropyl group will influence the position of substitution on their respective rings.

Interactive Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents & Conditions | Resulting Compounds/Derivatives |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Phosphoric acid derivatives, Phosphorus oxides nih.gov |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Phenolic compounds (Phenol, o-Isopropylphenol), Phosphine gas nih.gov |

| Electrophilic Substitution | Halogens (e.g., Br₂, Cl₂) with acid catalyst | Halogenated phenyl phosphate derivatives |

Kinetic Studies of this compound Reactions

Kinetic studies are crucial for elucidating the detailed mechanisms of chemical reactions, including identifying rate-determining steps and the nature of transition states.

The aminolysis of phosphate esters, including phenyl-substituted variants, has been a subject of detailed kinetic investigation. nih.govresearchgate.net These reactions typically proceed through either a concerted mechanism or a stepwise pathway involving a tetrahedral addition intermediate. nih.gov

For the reaction of this compound with a nucleophilic amine, the mechanism can be described as follows:

Nucleophilic Attack: The amine attacks the electrophilic phosphorus atom.

Intermediate Formation: A pentacoordinate tetrahedral intermediate (T+/-) is formed.

Leaving Group Expulsion: The intermediate collapses, expelling one of the phenoxy groups as the leaving group.

Kinetic studies of similar systems often reveal that the rate-determining step can shift depending on the basicity of the amine and the nature of the leaving group. nih.gov For example, in the aminolysis of related phenyl thionocarbonates, the formation of the tetrahedral intermediate (the k₁ step) is often rate-determining, which is reflected in a linear Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the nucleophile) with a slope (β) of around 0.25. nih.gov The steric hindrance from the ortho-isopropyl group in this compound would be expected to influence the rate of nucleophilic attack, potentially slowing the reaction compared to less hindered analogues.

Interactive Table 2: Illustrative Kinetic Parameters in Aminolysis

| Parameter | Description | Typical Interpretation for Phosphate Esters |

| kobsd | Pseudo-first-order rate coefficient | Determined under excess amine concentration. A linear plot of kobsd vs. [Amine] suggests a second-order process. nih.gov |

| βnuc | Brønsted coefficient for the nucleophile | Measures the sensitivity of the reaction rate to the basicity of the amine. Values between 0.2 and 0.5 often indicate a stepwise mechanism with a rate-limiting formation of the intermediate. nih.gov |

| k₁ / k₋₁ | Rate constants for formation/reversal of the intermediate | The ratio of these constants, along with the rate of leaving group expulsion (k₂), determines the overall reaction pathway (stepwise vs. concerted). nih.gov |

The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a C-H bond is broken in the rate-determining step. libretexts.org This is achieved by replacing a hydrogen atom with its heavier isotope, deuterium, and measuring the change in the reaction rate. The KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). libretexts.org

While specific KIE studies on this compound are not widely reported, the principles can be applied to its potential reactions. For instance, if the oxidation of the isopropyl group were being studied, deuterating the methine position (the C-H on the central carbon of the isopropyl group) would provide mechanistic insight.

A significant primary KIE (kH/kD > 2) would indicate that the C-H bond is being broken in the rate-limiting step of the reaction. libretexts.orgnih.gov

A KIE value near 1 would suggest that C-H bond cleavage occurs in a fast step after the rate-determining step, or not at all. nih.gov

This technique could distinguish between different oxidation mechanisms or other reactions involving the isopropyl substituent.

Interactive Table 3: Interpretation of Deuterium Kinetic Isotope Effects (KIE)

| Reaction Pathway Studied | Position of Deuterium Label | Observed KIE (kH/kD) | Mechanistic Interpretation |

| Oxidation of Isopropyl Group | Isopropyl methine C-H | ~1 | C-H bond cleavage is not part of the rate-determining step. nih.gov |

| Oxidation of Isopropyl Group | Isopropyl methine C-H | 2-8 | C-H bond cleavage is the rate-determining step of the reaction. libretexts.org |

| Electrophilic Aromatic Substitution | Aromatic C-H on phenyl ring | ~1 | The breaking of the aromatic C-H bond is not rate-limiting; formation of the sigma complex is the slow step. |

Hydrolytic Stability Investigations

The hydrolytic stability of an organophosphate ester like this compound is a critical parameter in determining its environmental persistence. The substitution pattern on the phenyl rings plays a crucial role in the susceptibility of the compound to hydrolysis.

The presence of the isopropyl group in the ortho position of one of the phenyl rings in this compound introduces significant steric hindrance around the phosphorus center. This bulky alkyl group physically obstructs the approach of a nucleophile, such as a water molecule or a hydroxide (B78521) ion, to the electrophilic phosphorus atom. This steric shield is a primary determinant of the compound's reactivity towards hydrolysis.

The position of the isopropyl substituent on the phenyl ring significantly influences the hydrolytic stability of the molecule. A comparison between this compound and its positional isomer, p-isopropylphenyl phenyl phosphate, highlights the interplay of steric and electronic effects.

In the para-isomer, the isopropyl group is located far from the phosphorus reaction center and therefore exerts minimal to no direct steric hindrance on the nucleophilic attack. Consequently, the hydrolytic rate of the para-isomer is expected to be significantly faster than that of the ortho-isomer. The primary influence of the para-isopropyl group is electronic. As an alkyl group, it is weakly electron-donating through an inductive effect. This slight increase in electron density on the phenyl ring can be transmitted to the phosphate ester linkage, which might slightly decrease the electrophilicity of the phosphorus atom. However, this electronic effect is generally considered to be much less significant than the powerful steric hindrance of the ortho-isomer.

While specific comparative kinetic studies for the hydrolysis of o- and p-isopropylphenyl phenyl phosphate are not readily found in the public domain, data for the closely related cresyl diphenyl phosphate (methyl-substituted analog) isomers can provide a valuable point of reference. The Organization for Economic Co-operation and Development (OECD) has published data on the hydrolysis of a commercial cresyl diphenyl phosphate mixture, which is primarily composed of meta- and para-isomers. service.gov.ukoecd.org The data illustrates the pH-dependent nature of the hydrolysis.

The following table presents the hydrolysis half-life of a commercial diphenyl cresyl phosphate mixture, which serves as an illustrative example of the hydrolytic stability of alkyl-substituted triaryl phosphates.

| pH | Temperature (°C) | Half-life (days) |

| 4 | 25 | Stable |

| 7 | 25 | 47.0 |

| 9 | 25 | 5.10 |

| Data for a commercial diphenyl cresyl phosphate mixture as reported by the OECD. oecd.org |

This data demonstrates that under neutral and particularly under alkaline conditions, hydrolysis can be a significant degradation pathway. It is anticipated that due to the pronounced steric hindrance of the ortho-isopropyl group, the hydrolysis half-life of this compound would be considerably longer than that of its para-isomer under similar conditions. The para-isomer's rate would likely be more comparable to that of the cresyl diphenyl phosphate mixture, which lacks a sterically hindering ortho-alkyl group.

Advanced Analytical Methodologies for Environmental and Biological Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating o-Isopropylphenyl Phenyl Phosphate (B84403) from other related organophosphate esters (OPEs) and matrix components. Both liquid and gas chromatography are employed, each offering distinct advantages depending on the specific application and the properties of the analytes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of aryl-OPEs, including o-Isopropylphenyl Phenyl Phosphate. This technique provides high sensitivity and selectivity, making it suitable for complex samples like indoor dust. nih.gov

A comprehensive and sensitive method was developed for the quantitative analysis of 17 aryl-OPEs in indoor dust, which for the first time included 2-isopropylphenyl diphenyl phosphate (o-IPPDPP) using LC-MS/MS. nih.gov The method demonstrated excellent separation of the target compounds within a 13-minute analytical run. nih.gov Optimization of MS/MS parameters, chromatographic conditions, and sample preparation procedures resulted in low limits of quantification, ranging from 0.09 to 3.2 ng g⁻¹. nih.gov While LC-MS methods offer enhanced sensitivity, they can still require extraction from significant amounts of sample material due to the low abundance of some isoprenyl-phosphates. nih.gov

| Parameter | LC-MS/MS Method for Aryl-OPEs in Dust |

| Analytes | 17 Aryl-OPEs, including 2-isopropylphenyl diphenyl phosphate (2IPPDPP) |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Run Time | 13 minutes |

| Limits of Quantification (LOQ) | 0.09 - 3.2 ng g⁻¹ |

| Matrix | Indoor Dust |

| Reference | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a widely validated and frequently used method for the determination of isopropylated phenyl phosphates (IPPhPs) in workplace air and other environmental samples. publisso.deresearchgate.netresearchgate.net Analysis is typically performed by separating the organic phase components on a capillary column followed by detection with a mass-selective detector (MSD). publisso.deresearchgate.net

One validated method for workplace air involves using a 30 m capillary column with an inner diameter of 0.25 mm and a 0.25 µm film thickness. publisso.de A fast and eco-friendly GC-MS method for eleven organophosphate flame retardants (OPFRs) in indoor air, dust, and skin wipes utilized a DB-5MS column (60 m × 0.25 mm i.d.; 0.25 μm film thickness). nih.gov The temperature program for this method started at 80 °C (held for 2 min), then ramped to 300 °C at 15 °C min⁻¹, and held for 10 minutes. nih.gov The quantitative evaluation is often based on a calibration function using an internal standard, such as D15-triphenyl phosphate. publisso.deresearchgate.net This GC-MS method allows for the determination of IPPhPs in a concentration range of one-tenth to twice the MAK value (Maximum Workplace Concentration) of 1 mg/m³. publisso.deresearchgate.net The relative limit of quantification (LOQ) has been reported as 0.050 mg/m³ for an air sample volume of 420 liters. publisso.deresearchgate.net

| Parameter | GC-MS Method for IPPhPs in Workplace Air | Fast GC-MS Method for OPFRs |

| Analytical Principle | Gas Chromatography/Mass Spectrometry (GC/MS) | Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) |

| Capillary Column | 30 m, 0.25 mm ID, 0.25 µm film (e.g., Optima 5 MS accent) publisso.de | 60 m, 0.25 mm ID, 0.25 µm film (DB-5MS) nih.gov |

| Injection | 1 µL researchgate.net | 1.0 µL, splitless mode nih.gov |

| Inlet Temperature | Not specified | 290 °C nih.gov |

| Oven Program | Not specified | 80°C (2 min), ramp 15°C/min to 300°C (10 min) nih.gov |

| Relative LOQ | 0.050 mg/m³ (for 420 L air sample) publisso.deresearchgate.net | Not specified |

| Mean Recovery | 98.9% ± 6% publisso.deresearchgate.net | 94.2–113% (air), 77.1–109% (dust), 73.4–113% (wipes) nih.gov |

| Reference | publisso.deresearchgate.netresearchgate.net | nih.gov |

Sample Preparation and Extraction Procedures

Effective sample preparation is critical to remove interfering substances and concentrate the target analytes before chromatographic analysis. A multi-step approach involving extraction and clean-up is standard practice.

Accelerated Solvent Extraction (ASE) is an automated technique that uses solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid samples. It is mentioned as a potential alternative to traditional Soxhlet extraction for IPPhPs. publisso.de For instance, an automatic solvent extractor like the ASE350 can be used for this purpose. publisso.de This method reduces extraction time and solvent consumption compared to classical techniques.

Solid-phase extraction (SPE) is a commonly employed clean-up technique to purify sample extracts before analysis. publisso.deresearchgate.net For heavily contaminated extracts of IPPhPs, an optional purifying step using SPE is available. publisso.deresearchgate.net SPE is a form of chromatography designed to extract, partition, and/or adsorb components from a liquid phase onto a stationary phase. fishersci.ca

In the analysis of IPPhPs from workplace air samples, Supelclean™ ENVI-Florisil® SPE Tubes (500 mg/3 ml) are a specified option for the clean-up step. publisso.de This procedure helps to remove matrix interferences that could affect the accuracy of the subsequent GC-MS analysis. The development of an SPE protocol for heavy fuel oil, diesel, and lubricating oil was successful using activated Florisil® as the stationary phase, eluted with dichloromethane (B109758) (DCM). This demonstrates the utility of Florisil® for cleaning up samples containing complex hydrocarbon mixtures, which can be analogous to some environmental matrices.

A combination of ultrasonic bath and horizontal shaker extraction is a validated method for extracting isopropylated phenyl phosphates from collection media like quartz filters. publisso.deresearchgate.net After air sampling, the adsorbed IPPhPs and the internal standard are extracted with a solvent such as ethyl acetate (B1210297). publisso.deresearchgate.net This process typically involves treating the sample in an ultrasonic bath followed by agitation on a horizontal shaker. publisso.deresearchgate.net The use of an ultrasonic bath, which operates at frequencies like 35 kHz, facilitates the transfer of analytes from the sample matrix into the solvent. mdpi.com This is often followed by centrifugation to separate the solid material from the extract before further processing or analysis. mdpi.com

| Extraction Step | Details | Reference |

| Initial Extraction | Extracted with ethyl acetate in an ultrasonic bath and on a heated horizontal shaker. | publisso.deresearchgate.net |

| Sample Type | Quartz filters from workplace air sampling. | publisso.deresearchgate.net |

| Sampling Time | 2 to 8 hours. | publisso.deresearchgate.net |

| Air Sample Volume | 420 to 1680 liters. | publisso.deresearchgate.net |

Quantitative Determination and Method Validation

Method validation is a critical component of analytical chemistry, ensuring that the developed procedures are reliable, reproducible, and fit for purpose. This involves a systematic evaluation of performance characteristics, including quantification strategy, linearity of response, recovery, and sensitivity.

Isotope-dilution mass spectrometry is a premier quantification strategy that significantly enhances the accuracy and precision of analytical measurements. This technique involves the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample prior to extraction and analysis. This labeled compound, often referred to as an internal standard (ISTD), behaves almost identically to the native (unlabeled) analyte throughout the sample preparation and instrumental analysis process.

By measuring the ratio of the native analyte to the labeled internal standard, analysts can correct for losses that may occur during sample extraction, cleanup, and instrumental injection, as well as for variations in instrument response (matrix effects). For the analysis of isopropylated phenyl phosphates (IPPhPs) in workplace air, a common approach is to spike the collection media (e.g., a quartz filter) with a deuterated analogue, such as triphenyl phosphate-d15 (D15-TPP), before sample collection. The quantification is then based on the ratio of the peak area of the target IPPhP isomer to that of the D15-TPP internal standard. This strategy effectively compensates for analytical variability, leading to highly reliable quantitative data.

The relationship between the measured signal and the concentration of the analyte is established through a calibration function, commonly known as a calibration curve. For the quantitative analysis of isopropylphenyl phosphates, calibration standards are prepared at several concentration levels. The instrumental response for each standard is measured, and a mathematical relationship is derived.

In methods employing isotope dilution, the calibration function is typically constructed by plotting the quotient of the peak areas of the target analyte and the internal standard against the corresponding concentration of the analyte in the calibration standards. This approach ensures that the entire analytical process, including the response of the internal standard, is incorporated into the calibration.

The resulting data points are often fitted with a linear regression model. However, depending on the concentration range and the detector's response characteristics, a quadratic fit may be recommended to more accurately model the relationship. For practical applications, it is often advisable to work within a calibrated range and dilute sample extracts as needed to ensure their measurements fall within the linear or well-defined portion of the calibration curve.

The recovery rate of an analytical method quantifies its extraction efficiency by measuring the percentage of the analyte retrieved from a spiked sample matrix. It is a critical parameter for assessing the accuracy of the method. For isopropylphenyl phosphates, recovery rates are determined by adding a known amount of the target compounds to a blank matrix (e.g., clean house dust or a collection filter) and performing the entire analytical procedure. Studies have demonstrated excellent mean recovery rates for IPPhPs. For instance, a validated method for workplace air analysis reported a mean recovery of 98.9% ± 6%. In another study analyzing house dust standard reference material, recoveries for various isopropylated triarylphosphate isomers ranged from 72.4% to 109.9%. A method developed for various organophosphate esters in biological tissues showed average recoveries between 70% and 120%.

The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. It is a key indicator of the method's sensitivity. The LOQ is often determined based on the variability of blank measurements or the signal-to-noise ratio at the low end of the calibration curve. For the analysis of IPPhPs in workplace air, a relative LOQ has been established at 0.05

Application in Specific Environmental Samples

Determination in Aqueous Environments and Sediments

The analysis of this compound in aqueous environments and sediments is crucial for monitoring its environmental distribution and persistence. Due to its use as a flame retardant and plasticizer, it can enter aquatic systems through industrial effluents and leaching from consumer products.

In aqueous samples , the determination of isopropylated phenyl phosphates, including this compound, often involves extraction and concentration steps followed by instrumental analysis. While specific methods for this compound in water are not extensively detailed in readily available literature, general approaches for organophosphorus compounds are applicable. For instance, methods developed for organo-phosphorus pesticides in wastewater, such as EPA Method 1657, can be adapted. epa.gov These methods typically involve liquid-liquid extraction with a solvent like methylene (B1212753) chloride, followed by concentration of the extract. epa.gov Isopropylphenyl diphenyl phosphate has been detected in water samples, indicating the feasibility of its measurement in environmental waters. nih.gov

For the analysis of the broader class of isopropylated phenyl phosphates in air, which can inform methods for water analysis, gas chromatography coupled with mass spectrometry (GC-MS) is a validated technique. researchgate.netresearchgate.net This involves sampling onto a filter, extraction with a suitable solvent, and subsequent analysis by GC-MS. researchgate.netresearchgate.net This approach offers high selectivity and sensitivity, which would be beneficial for the complex matrices of environmental water samples.

In sediment samples , the analysis of phosphorus compounds, including organophosphates, requires more rigorous extraction procedures due to the complex nature of the sediment matrix. Methodologies often involve the fractionation of phosphorus into different chemical pools. nih.gov For the specific analysis of this compound, a solvent extraction of the sediment, followed by cleanup and concentration steps, would be necessary before instrumental analysis, likely by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The extraction of inorganic phosphorus from sediments often utilizes strong acid extraction, which could potentially be adapted for organophosphorus compounds. nih.gov The primary challenge lies in efficiently extracting the target analyte from the solid matrix while minimizing interferences from other organic and inorganic components.

Analysis of Metabolites as Research Biomarkers

The analysis of metabolites in biological matrices, particularly urine, serves as a valuable tool for assessing human exposure to the parent compound, this compound. These metabolites can act as biomarkers, providing a non-invasive measure of internal dose.

Identification and Quantification of Primary Urinary Metabolites (e.g., Isopropylphenyl Phenyl Phosphate)

Upon human exposure, this compound is metabolized, and its metabolites are excreted in the urine. Isopropylphenyl phenyl phosphate (ip-PPP) has been identified as a significant urinary metabolite. nih.gov The detection and quantification of ip-PPP provide a direct measure of exposure to the parent compound.

The primary analytical technique for the quantification of ip-PPP in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of the metabolite in a complex biological matrix like urine. The general procedure involves enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) to clean up and concentrate the sample, and finally, analysis by LC-MS/MS. nih.gov

A study investigating the urinary concentrations of organophosphate flame retardant metabolites in women undergoing in vitro fertilization (IVF) provides valuable data on the detection and levels of ip-PPP. In this cohort, ip-PPP was detected in 80% of the urine samples, highlighting its prevalence as a biomarker of exposure. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Detection Frequency | 80% | nih.gov |

| Median Concentration (SG-adjusted, pmol/mL) | 0.43 | nih.gov |

| Interquartile Range (SG-adjusted, pmol/mL) | 0.20 - 0.94 | nih.gov |

Methodological Considerations for Longitudinal Studies of Metabolites (e.g., Normalization, Mixed-Effects Models)

Longitudinal studies, which involve repeated measurements of biomarkers over time, are essential for understanding the temporal variability of exposure and its potential health effects. When analyzing urinary metabolite data from such studies, several methodological factors must be considered to ensure the validity and accuracy of the findings.

Normalization: Urine dilution can vary significantly within and between individuals due to factors like fluid intake and time of day. To account for this variability, urinary metabolite concentrations are typically normalized. A common and effective method for normalization is the use of specific gravity (SG). nih.gov The formula for SG correction is:

CSG = C * [(SGm - 1) / (SGi - 1)]

Where:

CSG is the specific gravity-adjusted metabolite concentration.

C is the measured metabolite concentration.

SGm is the mean specific gravity for the study population.

SGi is the specific gravity of the individual urine sample. nih.gov

This adjustment helps to reduce measurement error introduced by variations in urine dilution.

Mixed-Effects Models: In longitudinal studies, repeated measurements from the same individual are inherently correlated. Standard regression models that assume independence of observations are not appropriate for this type of data. Linear mixed-effects models are a powerful statistical tool for analyzing longitudinal data as they can account for both fixed effects (e.g., exposure groups, time) and random effects (e.g., individual-specific variations in baseline levels and trends over time). These models allow for the proper modeling of the within-subject correlation structure, leading to more accurate and unbiased estimates of the associations between metabolite concentrations and health outcomes. The use of mixed-effects models is particularly important when examining the trajectory of biomarker concentrations over time and their relationship with various predictors.

Environmental Occurrence, Distribution, and Fate

Global and Regional Environmental Prevalence

o-Isopropylphenyl phenyl phosphate (B84403), along with other organophosphate flame retardants (OPFRs), has been identified in various environmental settings. These compounds are now considered emerging contaminants due to their widespread detection in different environmental compartments. nih.gov

Concentration Profiles in Various Environmental Compartments

The presence of isopropylated phenyl phosphates has been documented in several environmental matrices. While specific concentration data for o-Isopropylphenyl Phenyl Phosphate is often grouped with other ITP isomers, the collective data indicates their environmental persistence.

Air: Organophosphate esters are found in atmospheric particulate matter. nih.gov Studies have detected various OPFRs in both indoor and outdoor air, indicating atmospheric transport as a significant distribution pathway. researchgate.net For instance, a study in Houston, TX, found that atmospheric concentrations of organophosphate esters varied significantly between urban, suburban, and industrial sites, and also showed temporal variations between daytime and nighttime. nih.gov In a study of indoor environments, levels of triphenylphosphine (B44618) oxide (TPPO), another organophosphorus compound, reached up to 94 ng/m³ in indoor air. researchgate.net

Water: Isopropylated triphenyl phosphates have been detected in surface waters. service.gov.uk The release from various products contributes to their presence in aquatic environments. service.gov.uk Wastewater treatment plants are also recognized as a significant source of OPFRs into aquatic systems. mdpi.com

Sediment: Due to their chemical properties, these compounds can accumulate in sediments. Potential risks have been identified for both freshwater and marine sediment compartments. service.gov.uk

Soil: Release from products such as lubricants and materials treated with flame retardants can lead to soil contamination. service.gov.uk One study of soils in Shenyang, China, detected organophosphate esters in all samples, indicating their ubiquitous nature as environmental contaminants. researchgate.net

Dust: House dust has been shown to contain various ITP isomers. nih.gov A study on house dust standard reference material (SRM 2585) quantified several ITP isomers, including 2-isopropylphenyl diphenyl phosphate (2IPPDPP), at concentrations greater than 200 ng/g. nih.gov

Here is an interactive data table showing the concentrations of selected Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) isomers in house dust standard reference material SRM 2585:

Spatial and Temporal Distribution Patterns

The distribution of OPFRs, including this compound, exhibits both spatial and temporal variability.

Spatial Distribution: Concentrations of these compounds are generally higher in more populated and industrialized areas. nih.govresearchgate.net For example, a study on the Great Lakes found significantly higher levels of total OPEs at urban sites like Chicago and Cleveland compared to rural and remote sites. researchgate.net The composition of OPFRs can also differ geographically, with chlorinated OPEs dominating in some urban and rural areas, while non-chlorinated ones are more prevalent in remote locations. researchgate.net

Temporal Distribution: Seasonal variations in the atmospheric concentrations of OPFRs have been observed. For instance, in a Swedish study, certain OPFRs showed peaks in late summer. Long-term trends suggest a decrease in the concentration of some OPEs over time in certain regions, with estimated halving times of around 1.5 to 3.5 years at sites in the Great Lakes region. researchgate.net Conversely, concentrations of other OPEs were found to be increasing at rural and remote sites. researchgate.net

Sources and Emission Pathways into the Environment

The primary routes of entry for this compound into the environment are through industrial activities and the use and disposal of products containing this chemical.

Industrial Releases and In-Service Losses from Products

This compound is used as a flame retardant and plasticizer in a wide range of products. nih.govepa.gov Its use as an additive means it is not chemically bound to the polymer matrix and can be released over the product's lifetime. mdpi.com

Industrial Manufacturing: The manufacturing and processing of this compound can lead to its release into the environment. In 2015, nearly 6 million pounds of isopropylated phenol (B47542) phosphate were manufactured or imported in the United States. epa.gov

Product Applications: This compound is found in numerous applications, including:

Plastics and Polymers: It is used as a flame retardant plasticizer in materials like PVC and polyurethanes. nih.govservice.gov.uk

Electronics: It is used in electronic equipment such as computers, televisions, and electrical cables. epa.gov

Building and Construction Materials: Applications include insulation, paints, coatings, and roofing components. epa.gov

Furnishings: It can be found in foam upholstery, carpets, and textiles. epa.gov

Transportation: It is used in materials for airplanes, trains, and automobiles. epa.gov

Lubricants and Hydraulic Fluids: It serves as both an additive and a base fluid in lubricants. nih.govservice.gov.uk

In-Service Losses: Leaching and volatilization from products during their use are significant emission pathways. service.gov.uk For lubricants, estimated releases to soil and water are 8% and 2% respectively when used as an additive, and 1.4% and 0.6% when used as a base fluid. service.gov.uk

Release from Commercial Flame Retardant Mixtures

This compound is a component of several commercial flame retardant mixtures.

Firemaster® 550: This mixture is known to contain isopropyl-substituted triarylphosphate esters. nih.gov Studies have shown that 2-isopropylphenyl diphenyl phosphate (2IPPDPP) is one of the prevalent ITP isomers in this mixture. nih.gov

Other Commercial Mixtures: Isopropylated triphenyl phosphates are sold under various trade names, including Kronitex® and Reofos®. service.gov.uk These mixtures are used in a wide array of applications, and the specific composition can vary. service.gov.ukresearchgate.net For example, a blend of pentabromodiphenyl ether and isopropylphenyl diphenyl phosphate/triphenyl phosphate was a widely used flame-retardant additive. researchgate.net

Environmental Transport and Compartmental Distribution

The movement and distribution of this compound in the environment are governed by its physicochemical properties.

Fugacity Modeling: A level III fugacity model predicts the environmental distribution of both isopropylphenyl diphenyl phosphate and tris(isopropylphenyl) phosphate. service.gov.uk This model indicates that upon release, the substance will partition between air, water, soil, and sediment. service.gov.uk

Physicochemical Properties:

Water Solubility: this compound is insoluble in water. nih.gov This property influences its tendency to adsorb to particulate matter and sediment in aquatic environments.

Vapor Pressure: It has a very low vapor pressure. nih.gov

Log Kow: The logarithm of the octanol-water partition coefficient (log Kow) is estimated to be 5.31, indicating a high potential for bioaccumulation in organisms and partitioning to organic matter in soil and sediment. nih.gov

Environmental Fate: The combination of low water solubility and a high log Kow value suggests that this compound will predominantly be found in soil and sediment. service.gov.uk Regional emissions, mainly from in-service losses and waste from products like PVC, paints, and lubricants, are major contributors to its concentration in surface water. service.gov.uk

Fugacity Modeling for Environmental Distribution

Fugacity models are instrumental in predicting the environmental distribution of chemical substances. For isopropylphenyl diphenyl phosphate, a generic level III fugacity model (EQC version 1.01) has been employed to estimate its partitioning among various environmental compartments. service.gov.uk This four-compartment model simulates the distribution in air, water, soil, and sediment.

When a nominal release rate of 1,000 kg/hour was modeled, the distribution pattern was highly dependent on the initial compartment of release. The model predicts that regional emissions, primarily from sources like PVC applications, paints, textiles, and lubricants, significantly influence local concentrations, particularly in surface water. service.gov.uk Studies on other organophosphate esters (OPEs) in remote locations like Antarctica have also utilized fugacity models to understand their long-range transport and distribution, noting that compounds like 2-isopropylphenyl diphenyl phosphate (2IPPDPP) can be found in biota, suggesting potential for biomagnification. researchgate.net

Table 1: Predicted Environmental Distribution of Isopropylphenyl Diphenyl Phosphate using a Level III Fugacity Model This table is illustrative, based on the principles described in the cited source.

| Initial Release Compartment | % Distribution in Air | % Distribution in Water | % Distribution in Soil | % Distribution in Sediment |

|---|---|---|---|---|

| Air | Data not available | Data not available | Data not available | Data not available |

| Water | Data not available | Data not available | Data not available | Data not available |

| Soil | Data not available | Data not available | Data not available | Data not available |

Source: GOV.UK service.gov.uk

Association with Particulate Phase in Air

In the atmosphere, organophosphate esters like this compound predominantly associate with the particulate phase rather than existing in the gas phase. aaqr.org This partitioning behavior is governed by the compound's physicochemical properties, such as low vapor pressure and a high octanol-air partitioning coefficient (KOA). aaqr.org

Aryl-OPEs, the category to which this compound belongs, are found mainly in atmospheric fine particulate matter (PM2.5). aaqr.org Because these compounds are used as additives and are not chemically bound to products, they can be released into the environment through volatilization and abrasion. nih.govresearchgate.net Once airborne, their sorption to particles means they can be transported over medium to long distances, leading to their detection in remote environments. aaqr.orgnih.gov This association with particulate matter is a critical factor in their environmental persistence and potential for long-range transport. aaqr.orgnih.gov

Environmental Transformation and Degradation Pathways

This compound can be transformed in the environment through various biotic and abiotic processes. These degradation pathways are crucial for determining its persistence and the formation of potential transformation products.

Oxidative Degradation Mechanisms (e.g., OH-Initiated Heterogeneous Oxidation)

In the atmosphere, the heterogeneous oxidation initiated by hydroxyl (OH) radicals is a significant degradation pathway for particle-bound OPEs. nih.gov Studies on analogous compounds like triphenyl phosphate (TPhP) have shown that these reactions do occur, although the compounds are highly persistent. nih.gov The atmospheric lifetimes for some particle-bound OPEs with regard to OH radical oxidation are estimated to be several days, allowing for potential long-range transport. nih.gov

The mechanism of OH-initiated oxidation for similar compounds, such as diphenyl phosphate (DPhP), involves two primary channels: the addition of the OH radical to a phenyl ring or to the central phosphate group. acs.org This suggests that this compound likely undergoes similar oxidative processes, leading to the formation of hydroxylated intermediates. acs.org

Table 2: Atmospheric Lifetimes of Selected Particle-Bound Organophosphate Esters due to OH Radical Oxidation

| Compound | Second-Order Rate Constant (cm³ molecule⁻¹ s⁻¹) | Approximate Atmospheric Lifetime (days) |

|---|---|---|

| Triphenyl phosphate (TPhP) | (2.1 ± 0.19) × 10⁻¹² | 5.6 |

| Tris(2-ethylhexyl) phosphate (TEHP) | (2.7 ± 0.63) × 10⁻¹² | 4.3 |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | (9.2 ± 0.92) × 10⁻¹³ | 13 |

Source: PubMed nih.gov

Biotransformation Processes in Environmental Organisms

In aquatic environments, this compound is subject to biotransformation by various organisms. Studies on the closely related isopropylphenyl diphenyl phosphate in fathead minnows (Pimephales promelas) have identified a bioconcentration factor of 495 L/kg, indicating its potential to accumulate in aquatic life. service.gov.uk

The biotransformation of OPEs like triphenyl phosphate has been studied in a range of aquatic species, revealing several key pathways. gist.ac.kr These include Phase I reactions such as hydrolysis and oxidation, and Phase II reactions involving conjugation with substances like sulfate, glucuronic acid, or cysteine to facilitate excretion. gist.ac.krnih.gov Invertebrates like Daphnia magna have been shown to metabolize TPHP into products including diphenyl phosphate and hydroxylated TPHP. researchgate.net The detection of isopropyl diphenyl phosphate (ip-DPHP) in wild fish tissues further confirms that these compounds are taken up and metabolized by organisms in the environment. nih.gov

O-Dearylation to Yield Phosphate Derivatives

A primary and significant biotransformation pathway for isopropylated phenyl phosphates is O-dearylation. service.gov.uk This process involves the cleavage of one of the aryl (phenyl or isopropylphenyl) groups from the phosphate ester.

Specifically for isopropylphenyl diphenyl phosphate, metabolism studies in fathead minnows have demonstrated that it undergoes O-dearylation to produce diphenyl phosphate (DPHP). service.gov.uk This DPHP metabolite is then eliminated from the organism, either directly or as a conjugate. service.gov.uk This pathway is consistent with findings for other aryl-OPEs, where the hydrolysis of an ester bond to form a diaryl or monoaryl phosphate is a common metabolic step observed in organisms ranging from aquatic invertebrates to mammals. nih.govresearchgate.net The formation of these phosphate derivatives is a key step in the detoxification and elimination of the parent compound.

Mechanistic Studies of Material and Industrial Applications

Role as a Flame Retardant in Polymer Systems

O-Isopropylphenyl phenyl phosphate (B84403), as part of the broader class of organophosphorus flame retardants, enhances the fire safety of polymeric materials through multiple mechanisms. Its action is primarily focused on the condensed phase (the solid polymer), although gas-phase effects also contribute.

The principal flame-retardant mechanism of aryl phosphates like o-isopropylphenyl phenyl phosphate is the promotion of a protective char layer on the polymer surface during combustion. isca.me This process involves several key steps:

Thermal Decomposition: When exposed to the heat of a fire, the phosphate ester undergoes thermal decomposition.

Acid Catalysis: This decomposition releases phosphoric and polyphosphoric acids. isca.meresearchgate.net

Dehydration and Crosslinking: These acidic species act as powerful catalysts for the dehydration of the polymer backbone. This process removes water and promotes extensive crosslinking reactions within the polymer matrix. researchgate.net

Char Formation: The resulting network is a thermally stable, carbonaceous char. This char layer acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile gases (fuel) into the gas phase, and limits the access of oxygen to the polymer surface. isca.memdpi.comnist.gov

The formation of this robust phosphocarbonaceous char is a hallmark of condensed-phase flame retardancy and is critical to the effectiveness of compounds like this compound. researchgate.net

For example, studies on related phosphorus-containing flame retardants in various polymers have shown a marked increase in char yield, which directly correlates with enhanced thermal stability. The presence of the phosphate promotes charring reactions that convert the polymer into a more stable structure at elevated temperatures, rather than allowing it to fully decompose into volatile fuel. researchgate.netresearchgate.net A higher char yield signifies that less combustible material is released to fuel the fire.

Table 1: Effect of Phosphorus Flame Retardants on Thermal Stability of Polymers The following table is generated from data on related phosphorus-containing flame retardants to illustrate the general principle.

| Polymer System | Flame Retardant | Char Yield (%) @ 700°C | Source |

|---|---|---|---|

| Poly(resorcine phenyl phosphate) | - | 46.6 | researchgate.net |

The practical effect of incorporating this compound is a significant reduction in the flammability of the final product. This is quantified using standard fire safety tests, such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. xometry.pro

Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material. A higher LOI value indicates lower flammability. The addition of phosphorus flame retardants consistently increases the LOI of polymers. nih.govresearchgate.net

UL-94 Vertical Burn Test: This is a widely recognized standard for the fire safety of plastic materials. xometry.pro Materials are classified based on their burning time, dripping behavior, and glow time after exposure to a flame. Achieving a V-0 rating, the highest classification for many applications, signifies that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed. xometry.pro Formulations containing aryl phosphates like isopropylphenyl phenyl phosphate are designed to help plastics meet this stringent V-0 standard. mdpi.commdpi.com

Cone calorimetry is another critical tool that shows these flame retardants reduce the peak Heat Release Rate (pHRR) and Total Heat Release (THR), key indicators of a material's contribution to fire growth. mdpi.comresearchgate.net

Table 2: Flammability Performance of Polymers with Phosphorus Flame Retardants This table presents representative data for related phosphorus flame retardants to demonstrate their impact.

| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating | pHRR Reduction (%) | Source |

|---|---|---|---|---|---|

| Polypropylene (PP) | IFR (20%) | 29.5 | V-0 | - | researchgate.net |

| PC/ABS | BAPDP (20%) | 25.4 | V-0 | Yes | mdpi.com |

| Polybutylene Terephthalate (PBT) | AlPi (8.33%) | 36.4 | V-0 | - | researchgate.net |

Function as a Plasticizer in Polymer Science

In addition to its flame retardant properties, this compound functions as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and durability. It is often referred to as a "flame retardant plasticizer" because it performs both roles simultaneously. nih.govresearchgate.net

Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular distance. This reduces the secondary intermolecular forces (like van der Waals forces) that hold the chains together, thereby increasing the mobility of the polymer chains. mdpi.comnih.gov This molecular-level change manifests in several macroscopic property modifications:

Lowered Glass Transition Temperature (Tg): The glass transition temperature is the temperature at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. By increasing chain mobility, plasticizers significantly lower the Tg of the polymer. nih.govmdpi.comresearchgate.net

Reduced Stiffness and Modulus: The material becomes less rigid, as reflected in a lower tensile or flexural modulus.

Increased Elongation at Break: The plasticized material can stretch more before breaking, a key indicator of improved flexibility. escholarship.orgresearchgate.net

Decreased Tensile Strength: While flexibility is increased, the tensile strength of the material typically decreases with the addition of a plasticizer. researchgate.net

These effects are crucial for materials like Polyvinyl Chloride (PVC), which is inherently rigid and brittle but can be made flexible for applications like cable sheathing, flooring, and films through the use of plasticizers.

Table 3: Representative Mechanical Properties of Plasticized PVC This table illustrates the general effects of plasticizers on PVC. The values are representative and vary based on the specific plasticizer and its concentration.

| Material | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% (MPa) | Glass Transition Temp. (Tg) (°C) |

|---|---|---|---|---|

| Unplasticized PVC | ~50-60 | <50 | - | ~80 |

(Data compiled from general knowledge and trends reported in sources researchgate.netescholarship.orgresearchgate.netresearchgate.net)

The effectiveness of a plasticizer or flame retardant is highly dependent on its compatibility with the host polymer. This compound and its commercial mixtures are utilized in a variety of engineering resins, indicating broad compatibility. researchgate.net Key examples include:

Polyvinyl Chloride (PVC)

Flexible Polyurethanes

Polycarbonate (PC) and Acrylonitrile-Butadiene-Styrene (ABS) Blends (PC/ABS)

Modified Polyphenylene Oxide (PPO)

In polymer blends like PC/ABS, which are common in electronics housings, achieving good compatibility is essential for maintaining mechanical integrity, such as impact strength. researchgate.net While aryl phosphates are effective flame retardants for these systems, their compatibility can be assessed using Dynamic Mechanical Analysis (DMA). A blend that exhibits a single Tg is generally considered to be miscible or highly compatible. researchgate.netresearchgate.net In some cases, compatibilizing agents may be added to improve the dispersion and interfacial adhesion of the flame retardant within the polymer matrix, ensuring that properties like impact strength are not compromised. vtt.firsc.org

Specific Industrial Applications and Performance Evaluation

The versatility of this compound allows for its incorporation into a diverse range of materials, enhancing their performance characteristics to meet specific industrial demands. atamanchemicals.comhnkingway.comepa.gov

This compound is extensively used as a flame retardant plasticizer in polyvinyl chloride (PVC) and flexible polyurethane foams. atamanchemicals.comhnkingway.com In PVC applications, such as in high-quality cables and flooring, it improves the process performance and imparts fire resistance. atamanchemicals.comvictory-chem.com For flexible polyurethane foams, commonly found in furniture and insulation, the compound is a key component in flame retardant formulations. atamanchemicals.comepa.govepa.gov Its addition helps these materials meet flammability standards. mdpi.com The mechanism of flame retardancy involves the formation of phosphoric acid during thermal decomposition, which then forms pyrophosphoric acid. In its condensed phase, pyrophosphoric acid acts as a barrier to heat transfer. atamanchemicals.com

The performance of flame retardants in polyurethane foams can be evaluated based on various parameters. The following table illustrates the effect of adding phosphorus-based flame retardants on the flammability of rigid polyurethane foams.

Table 1: Flammability Characteristics of Rigid Polyurethane Foams with Phosphorus Flame Retardants

| Sample | Phosphorus Content (%) | Limiting Oxygen Index (%) | Self-ignition Temperature (°C) |

|---|---|---|---|

| Reference PURF | 0 | 22 | 450 |

| PURF + TEP | 2.5 | 26 | 480 |

| PURF + DMPP | 2.5 | 27 | 490 |

| PURF + CT 901 | 2.5 | 28 | 500 |

Data sourced from studies on phosphorus flame retardants in polyurethane foams. nih.gov

The application of this compound extends to synthetic rubber and textile coatings. atamanchemicals.comulprospector.comhnkingway.com In these materials, it functions as a flame retardant, reducing their flammability. atamanchemicals.com It is incorporated into fabric coatings for textiles used in various applications to enhance their fire-resistant properties. atamanchemicals.comvictory-chem.com Similarly, in synthetic rubber products, it contributes to improved fire safety. ulprospector.comhnkingway.com

This compound is utilized as a lubricant additive and a component in fire-resistant hydraulic fluids. nih.govepa.govnih.gov Its presence in lubricating oils and hydraulic fluids enhances their performance and stability, particularly in high-pressure and high-temperature environments. epa.govgoogle.com In aircraft hydraulic fluids, specific formulations containing tri(iso-propylphenyl) phosphate are designed to meet stringent performance requirements, including high flash and fire points and extended fluid life. google.comgoogle.comepo.org

In the realm of energy storage, this compound has been investigated as a flame-retardant additive for electrolytes in lithium-ion batteries to improve their safety. researchgate.net

The addition of this compound to the highly flammable organic carbonate electrolytes used in lithium-ion batteries can significantly reduce their flammability. researchgate.netpnnl.gov During thermal events, the compound decomposes at high temperatures and releases PO· radicals. researchgate.net These radicals act as scavengers for the highly reactive H· and OH· radicals that propagate the combustion process, thus inhibiting the fire. researchgate.net Studies have shown that even a small percentage of this additive can be effective. researchgate.net

Table 2: Effect of this compound (IPPP) on Electrolyte Flammability

| IPPP Content (wt%) | Self-Extinguishing Time (s/g) | Observation |

|---|---|---|

| 0 | > 60 | Sustained burning |

| 5 | ~15 | Significantly reduced burning time |

| 10 | ~8 | Further reduction in burning time |

| 15 | ~5 | Minimal burning |

Data is illustrative and based on findings from burning tests of electrolytes with IPPP additive. researchgate.net

Beyond reducing flammability, this compound can also enhance the thermal stability of the electrolyte. researchgate.net The addition of the compound can delay the onset temperature of major exothermic reactions within the battery, which are precursors to thermal runaway. researchgate.net This provides a wider safety margin during battery operation. Research indicates that the additive can raise the decomposition temperatures of the electrolyte and the charged electrode materials, while also decreasing the total heat generated during decomposition. researchgate.net This improved thermal stability is crucial for preventing catastrophic battery failure under abuse conditions. researchgate.net

Advanced Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and a variety of other properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying organophosphate esters. DFT calculations can be employed to determine the optimized geometry of o-Isopropylphenyl Phenyl Phosphate (B84403), providing precise bond lengths and angles. For instance, studies on similar organophosphate compounds often utilize the B3LYP functional with a basis set like 6-311+G(d,p) to achieve reliable results.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), are also elucidated through DFT. The MEP map is particularly useful as it identifies the regions of a molecule that are rich or deficient in electrons, which in turn points to the likely sites for electrophilic and nucleophilic attack. In o-Isopropylphenyl Phenyl Phosphate, the phosphoryl oxygen is expected to be a region of high negative potential, making it a prime site for interactions with electrophiles.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. mdpi.comnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 nih.gov |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, from their preferred shapes to their interactions with their environment.

Conformational Analysis and Isomeric Energetics

The presence of rotatable bonds in this compound—specifically the P-O and C-C bonds—means that the molecule can adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Using computational methods, it is possible to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations. This is critical as the conformation of the molecule can significantly influence its physical properties and biological activity.

Furthermore, this compound is one of several isomers of isopropylphenyl diphenyl phosphate. wikipedia.org Computational studies can determine the relative energies of the ortho-, meta-, and para-isomers, providing insight into their relative abundances in synthetic mixtures and their individual stabilities.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 39.7% |

| O···H/H···O | Not specified, but significant |

| C···H/H···C | 12.9% |

| O···O | 1% |

| P···O/O···P | 0.2% |

Mechanistic Insights from Computational Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. For this compound, this could be applied to understand its synthesis, degradation pathways, or its mode of action as a flame retardant. For example, computational studies could model the reaction of 2-isopropylphenol (B134262) with phosphorus oxychloride to shed light on the regioselectivity of the reaction and the factors that favor the formation of the ortho-isomer.

Elucidation of Reaction Transition States